Bromopropylate

Description

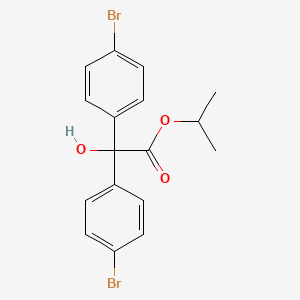

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2,2-bis(4-bromophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOANIXZHAMJWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034397 | |

| Record name | Bromopropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [HSDB] Colorless solid; [MSDSonline] | |

| Record name | Bromopropylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in acetone 850, dichloromethane 970, dioxane 870, benzene 750, methanol 280, xylene 730, isopropanol 90 (all in g/kg, 20 °C), Readily soluble in most organic solvents, In water, 0.1 mg/L at 20 °C | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.49 g/cu cm at 20 °C | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg], 8.2X10-8 mm Hg at 20 °C /Estimated/ | |

| Record name | Bromopropylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

18181-80-1 | |

| Record name | Bromopropylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopropylate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopropylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPROPYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U468ZM257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bromopropylate: A Technical Guide for Researchers

IUPAC Name: Propan-2-yl bis(4-bromophenyl)hydroxyacetate[1]

This technical guide provides an in-depth overview of the acaricide Bromopropylate, designed for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, toxicological data, environmental fate, and detailed experimental protocols for its analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, covering its physicochemical properties, toxicological profile, and ecotoxicological characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆Br₂O₃ | [1][2] |

| Molar Mass | 428.12 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 77 °C | [1][3][4] |

| Boiling Point | 504.5 °C (at 760 mmHg) | [5] |

| Density | 1.59 g/cm³ (at 20 °C) | [1] |

| Vapor Pressure | 5.35 x 10⁻¹¹ mmHg (at 25 °C) | [4][5] |

| Water Solubility | <0.5 mg/L (at 20 °C) | [1][4] |

| Log P (Octanol-Water Partition Coefficient) | 5.40 | [3][5] |

| Henry's Law Constant | 4.6 x 10⁻⁷ atm·m³/mol | [3] |

| pKa | 11.18 ± 0.29 (Predicted) | [4] |

Table 2: Mammalian Toxicity Data for this compound

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | >5000 mg/kg | Rat | [6] |

| Acute Oral LD₅₀ | 8000 mg/kg | Mouse | [7] |

| Acute Dermal LD₅₀ | 10200 mg/kg | Rabbit | [3] |

| NOAEL (1-year study) | 2.7 mg/kg bw/day | Dog |

Table 3: Ecotoxicity Data for this compound

| Endpoint | Value | Species | Reference |

| LC₅₀ (96h) | 0.35 mg/L | Rainbow Trout (Oncorhynchus mykiss) | [3][7][8] |

| LC₅₀ (96h) | 0.5 mg/L | Bluegill Sunfish | [9] |

| LC₅₀ (96h) | 2.4 mg/L | Carp | [9] |

| LC₅₀ (48h) | 0.17 mg/L | Daphnia | [9][10] |

| EC₅₀ (72h) | 0.42 mg/L | Algae | [10] |

Table 4: Environmental Fate of this compound

| Parameter | Value | Conditions | Reference |

| Soil Half-life (DT₅₀) | 2.5 - 12 weeks | Lakeland sandy soil | [3][5] |

| Soil Half-life (DT₅₀) | 4 - 13 weeks | Leon sandy soil | [3][5] |

| Hydrolysis DT₅₀ | 34 days | pH 9 | [3] |

| Bioconcentration Factor (BCF) | 2,900 (Estimated) | [5][8] | |

| Soil Adsorption Coefficient (Koc) | 21,000 (Estimated) | [5][7] |

Experimental Protocols

This section details the methodologies for key experiments involving the analysis and toxicological assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Residue Analysis in Grapes

This method is adapted from a study on the determination of this compound in grapes.

1. Sample Preparation:

-

Homogenize a representative sample of grapes.

-

Perform a liquid-liquid extraction of the homogenate using a mixture of dichloromethane and diethyl ether.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully collect the organic phase containing the this compound.

-

Evaporate the solvent to concentrate the extract.

-

Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass selective detector (MSD).

-

Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at a rate of 25°C/minute.

-

Ramp 2: Increase to 280°C at a rate of 5°C/minute, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Operate in electron impact (EI) mode.

-

Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for this compound would be monitored.

-

Subchronic Oral Toxicity Study in Rodents

The following is a generalized protocol based on OECD and EPA guidelines for a 90-day oral toxicity study.

1. Animal Model and Husbandry:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain).

-

Age: Young adults at the start of the study.

-

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum.

2. Experimental Design:

-

Groups: A minimum of three dose groups and a concurrent control group.

-

Animals per Group: At least 10 males and 10 females per dose group.

-

Dose Administration: this compound is administered orally, typically mixed into the diet or administered by gavage, daily for 90 days.

-

Dose Selection: Doses are selected based on preliminary range-finding studies to establish a high dose that produces toxicity but not significant mortality, a low dose that produces no observable adverse effects (NOAEL), and an intermediate dose.

3. Observations and Examinations:

-

Clinical Observations: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a standard panel of hematological and clinical chemistry parameters.

-

Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Metabolic Pathway of this compound

This compound undergoes metabolic transformation primarily through the cleavage of its ester linkage, followed by further degradation. The following diagram illustrates the key steps in its metabolic pathway.

Caption: Metabolic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C17H16Br2O3 | CID 28936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 18181-80-1,this compound | lookchem [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. envirobiochem.co.za [envirobiochem.co.za]

- 7. echemi.com [echemi.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Disappearance of this compound residues in artichokes, strawberries and beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound — Wikipédia [fr.wikipedia.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Bromopropylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopropylate is a synthetic acaricide, chemically identified as isopropyl 4,4'-dibromobenzilate.[1][2] It has been utilized in agricultural settings to control a variety of mite species on crops such as citrus fruits, grapes, cotton, and vegetables.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including detailed experimental protocols and a summary of its metabolic pathway. The information is presented to support research, development, and analytical activities involving this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, behavior, and for the development of analytical methods.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl 2,2-bis(4-bromophenyl)-2-hydroxyacetate | [4] |

| Synonyms | Acarol, Neoron, Isopropyl 4,4'-dibromobenzilate | [4] |

| CAS Number | 18181-80-1 | [1] |

| Chemical Formula | C₁₇H₁₆Br₂O₃ | [1][4] |

| Molecular Weight | 428.1 g/mol | [1][4] |

| Appearance | White crystalline solid | [4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Melting Point | 77 °C | [4][5] | |

| Boiling Point | Decomposes before boiling | [6] | |

| Density | 1.49 - 1.59 g/cm³ | 20 | [4][5] |

| Vapor Pressure | 8.2 x 10⁻⁸ mm Hg | 20 | [4] |

| Water Solubility | <0.5 mg/L | 20 | [3][7] |

| Solubility in Organic Solvents (g/kg at 20°C) | |||

| Acetone | 850 | 20 | [4] |

| Dichloromethane | 970 | 20 | [4] |

| Benzene | 750 | 20 | [4] |

| Methanol | 280 | 20 | [4] |

| Xylene | 730 | 20 | [4] |

| Isopropanol | 90 | 20 | [4] |

| Log P (Octanol-Water Partition Coefficient) | 5.40 | [4][6] | |

| pKa (Predicted) | 11.18 ± 0.29 | [3] | |

| Stability | Stable in neutral media, less stable in acidic or alkaline conditions. | [4] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability. Below are the principles of the standard methodologies used to determine the key properties of this compound.

Melting Point Determination (OECD 102)

The melting point is determined by heating a small, powdered sample of the substance in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure crystalline solid like this compound, this range is typically narrow. The apparatus commonly used is a heated metal block or a Thiele tube with a liquid heating medium, allowing for controlled and uniform heating.

Solubility Determination (OECD 105)

The water solubility of this compound is determined using the flask method. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous solution is then measured by a suitable analytical method, such as gas chromatography or high-performance liquid chromatography, after separating the undissolved solid. For solubility in organic solvents, a similar principle is applied, replacing water with the respective solvent.

Vapor Pressure Determination (OECD 104)

Several methods can be employed to determine the low vapor pressure of this compound. The gas saturation method is a common choice for substances with low volatility. In this method, a stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined, and from this, the vapor pressure can be calculated.

Octanol-Water Partition Coefficient (Log P) Determination (OECD 107 & 117)

The Log P value, a measure of a substance's lipophilicity, is crucial for predicting its environmental distribution and bioaccumulation potential. The shake-flask method (OECD 107) is a traditional approach where this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient. Alternatively, the HPLC method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase column with the Log P values of known reference compounds.

Mode of Action and Metabolism

This compound functions as a non-systemic acaricide with contact action and long residual activity.[1] Its primary mode of action is the inhibition of oxidative phosphorylation, which disrupts the formation of ATP, the main energy currency of cells.[8]

In biological systems, this compound undergoes metabolism. Studies in rats have shown that the primary metabolic pathway involves the cleavage of the isopropyl ester bond, forming 4,4'-dibromobenzilic acid. This is followed by further conjugation reactions. A minor pathway involves oxidation of the phenyl ring and the isopropyl group. The majority of the administered dose is excreted in the feces.

Analytical Workflow for Residue Analysis

The detection and quantification of this compound residues in various matrices, such as agricultural products, are essential for regulatory compliance and food safety. Gas chromatography (GC) is a commonly employed analytical technique for this purpose. The following diagram illustrates a typical experimental workflow for the analysis of this compound residues in a food matrix like honey.

This workflow begins with the dissolution of the honey sample in water, followed by a partition chromatography step to separate this compound and its main degradation products from the bulk of the matrix. Further cleanup is achieved using silica gel column chromatography. The final determination and quantification are performed by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds like this compound.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound, grounded in established experimental methodologies. The data presented in a structured format, along with the visualization of its metabolic fate and an analytical workflow, offers a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these properties is fundamental for assessing its behavior, potential impacts, and for the development of robust analytical methods for its detection and quantification.

References

- 1. books.google.cn [books.google.cn]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of Isopropyl 4,4′-dibromobenzilate

This whitepaper provides a comprehensive overview of the chemical synthesis of Isopropyl 4,4′-dibromobenzilate, a compound primarily used as an acaricide.[1] The synthesis is a multi-step process involving the formation of a key intermediate, 4,4′-dibromobenzil, followed by its conversion to 4,4′-dibromobenzilic acid and subsequent esterification with isopropanol. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed experimental protocols and a summary of the process.

Chemical Properties

| Property | Value |

| IUPAC Name | Propan-2-yl bis(4-bromophenyl)hydroxyacetate[1] |

| Other Names | Bromopropylate, Acarol, Phenisobromolate[1][2] |

| CAS Number | 18181-80-1[1] |

| Chemical Formula | C₁₇H₁₆Br₂O₃[1] |

| Molar Mass | 428.120 g·mol⁻¹[1] |

| Appearance | White solid[1] |

| Melting Point | 77 °C (171 °F; 350 K)[1] |

| Solubility in water | 0.1 mg/L (20 °C)[1] |

Synthesis Pathway Overview

The synthesis of isopropyl 4,4′-dibromobenzilate can be logically divided into three main stages, starting from benzoin. The overall workflow is depicted in the diagram below.

Caption: Overall synthesis workflow for Isopropyl 4,4'-dibromobenzilate.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of isopropyl 4,4′-dibromobenzilate.

Stage 1: Synthesis of 4,4′-Dibromobenzil

A known process for producing 4,4′-dibromobenzil in high purity and yields involves the reaction of benzoin with urea, followed by bromination and oxidation of the resulting intermediate.[3][4]

1.1. Synthesis of 4,5-Diphenylimidazol-2-one

-

Reactants: Benzoin and Urea.[3]

-

Solvent: An inert, water-insoluble organic solvent such as 1,1,2,2-tetrachloroethane, nitrobenzene, or o-dichlorobenzene.[4]

-

Procedure: A suspension of benzoin and urea in the organic solvent is added to a hot solution of an acid condensing agent. The water formed during the condensation is removed by azeotropic distillation.[4]

1.2. Bromination of 4,5-Diphenylimidazol-2-one

-

Reactant: 4,5-Diphenylimidazol-2-one from the previous step.

-

Procedure: The 4,5-diphenylimidazol-2-one formed is brominated to yield 4,5-bis-(4′-bromophenyl)-imidazol-2-one.[3][4]

-

Temperature: 20 to 100 °C.[4]

1.3. Oxidation to 4,4′-Dibromobenzil

-

Reactant: 4,5-bis-(4′-bromophenyl)-imidazol-2-one.

-

Procedure: The brominated intermediate is oxidized to form 4,4′-dibromobenzil.[3][4] The solvent is then removed by steam distillation, and the crude product is extracted multiple times with hot water and recrystallized.[4]

-

Temperature: Up to 100 °C.[4]

Stage 2: Synthesis of 4,4′-Dibromobenzilic Acid

This stage involves the benzilic acid rearrangement of 4,4′-dibromobenzil.

-

Reactant: 4,4′-Dibromobenzil.

-

Reagent: A strong base, such as potassium hydroxide.

-

Procedure: 4,4′-dibromobenzil is treated with a hot aqueous or alcoholic solution of a strong base. The resulting reaction mixture is then acidified to precipitate the 4,4′-dibromobenzilic acid.

Stage 3: Fischer Esterification to Isopropyl 4,4′-dibromobenzilate

The final step is the esterification of 4,4′-dibromobenzilic acid with isopropanol.[1][5] This reaction is an acid-catalyzed equilibrium process.[6]

-

Reactants: 4,4′-Dibromobenzilic acid and Isopropanol.

-

Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]

-

Procedure: 4,4′-dibromobenzilic acid is dissolved in an excess of isopropanol, which also serves as the solvent.[6] The acid catalyst is then added, and the mixture is refluxed. The water produced during the reaction is removed to drive the equilibrium towards the product.

-

Reaction Control: Precise control of temperature and reaction time is crucial to ensure high purity and yield.[7]

Caption: Mechanism of the Fischer Esterification step.

Quantitative Data Summary

While specific yields for each step are not detailed in the provided search results, the overall process is designed for high purity and yield.[3] The commercial production of this compound requires precise control over reaction conditions.[7]

| Parameter | Stage 1 | Stage 2 | Stage 3 |

| Key Reactants | Benzoin, Urea | 4,4′-Dibromobenzil | 4,4′-Dibromobenzilic Acid, Isopropanol |

| Temperature | 100-200 °C (condensation), 20-100 °C (bromination), up to 100 °C (oxidation)[3][4] | Typically elevated temperatures | Reflux |

| Catalyst | Acid condensing agent | Strong base, then acid | Strong acid (e.g., H₂SO₄)[6] |

| Solvent | Inert, water-insoluble organic solvent[4] | Aqueous or alcoholic solution | Excess Isopropanol[6] |

Conclusion

The synthesis of isopropyl 4,4′-dibromobenzilate is a well-established process rooted in fundamental organic chemistry principles. The key stages involve the formation of 4,4′-dibromobenzil from benzoin, its subsequent rearrangement to 4,4′-dibromobenzilic acid, and a final Fischer esterification with isopropanol. While the overall pathway is clear, optimization of each step, particularly with respect to reaction times, temperatures, and catalyst selection, is critical for achieving high yields and purity in a research or production setting. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for professionals engaged in the synthesis of this and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. US3829496A - Process for the production of 4,4'-dibromobenzil - Google Patents [patents.google.com]

- 4. GB1565999A - Process for the preparation of 4,4'-dibromobenzil - Google Patents [patents.google.com]

- 5. This compound | C17H16Br2O3 | CID 28936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound (Ref: GS 19851) [sitem.herts.ac.uk]

Bromopropylate's Acaricidal Mode of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the acaricidal mode of action of bromopropylate, a contact acaricide with a history of use in controlling various mite species. While its application has been restricted in some regions due to environmental and toxicological concerns, understanding its biochemical mechanisms remains crucial for the development of novel acaricides and for managing resistance to existing compounds. This guide synthesizes available data on its primary and potential secondary targets, presents quantitative efficacy data, and details the experimental protocols used to elucidate its function.

Core Mechanism of Action: A Multi-Faceted Profile

This compound's mode of action is complex and not definitively classified under the current Insecticide Resistance Action Committee (IRAC) scheme, placing it in the "Unknown or uncertain mode of action" category (Group UN). However, evidence points towards it being a multi-site inhibitor, primarily functioning as a neurotoxin with additional effects on energy metabolism.

Primary Target: The Octopaminergic System

The principal mechanism of this compound's toxicity is believed to be its interaction with the octopaminergic nervous system in mites. Octopamine, a biogenic amine, acts as a neurotransmitter, neuromodulator, and neurohormone in invertebrates, controlling critical physiological processes such as behavior, movement, and metabolism.

This compound is thought to act as an antagonist or partial agonist at octopamine receptors. By binding to these receptors, it disrupts the normal signaling cascade, leading to a hyperexcited state in the mite's nervous system. This disruption manifests as uncontrolled nerve impulses, leading to tremors, paralysis, and eventual death.

The following diagram illustrates the proposed disruption of the octopaminergic pathway by this compound.

Caption: Proposed disruption of octopamine signaling by this compound at the postsynaptic receptor.

Secondary Target: Mitochondrial Respiration

In addition to its neurotoxic effects, some studies suggest that this compound may also interfere with cellular energy metabolism. Specifically, it has been shown to act as a weak inhibitor of mitochondrial respiration. It is believed to uncouple oxidative phosphorylation, a process that is essential for the production of ATP, the main energy currency of the cell. This inhibition of Complex I (NADH: ubiquinone oxidoreductase) of the electron transport chain disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately contributing to cellular dysfunction and death.

Quantitative Efficacy Data

The efficacy of this compound has been quantified against various mite species. The following table summarizes the median lethal concentration (LC50) values, a standard measure of pesticide toxicity, from several studies.

| Mite Species | Life Stage | LC50 (mg/L) | Exposure Time (h) | Reference |

| Tetranychus urticae (Two-spotted spider mite) | Adult | 1.1 | 48 | |

| Tetranychus urticae (Two-spotted spider mite) | Egg | 21.6 | 120 | |

| Tetranychus kanzawai | Adult | 1.7 | 48 | |

| Panonychus citri (Citrus red mite) | Adult | 2.4 | 48 |

Experimental Protocols

The elucidation of this compound's mode of action has relied on a combination of in vivo toxicity assays and in vitro biochemical assays.

Protocol: Leaf-Dip Bioassay for LC50 Determination

This method is commonly used to determine the contact toxicity of an acaricide to adult mites.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100). A series of dilutions are then made to create a range of test concentrations.

-

Leaf Disc Preparation: Leaf discs (e.g., from kidney bean, Phaseolus vulgaris) of a uniform size (approx. 2-3 cm diameter) are punched out.

-

Treatment Application: Each leaf disc is immersed in a test solution for a standardized period (e.g., 5-10 seconds) and then allowed to air dry completely on a wire rack. Control discs are dipped in the solvent-surfactant solution only.

-

Mite Infestation: The dried, treated leaf discs are placed, abaxial side up, on a moist substrate (e.g., water-saturated cotton) in a petri dish. A standardized number of adult female mites (e.g., 20-30) are then transferred onto each disc.

-

Incubation: The petri dishes are sealed (e.g., with ventilated lids) and incubated under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 L:D photoperiod).

-

Mortality Assessment: Mortality is assessed after a set exposure time (e.g., 48 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula) and then subjected to probit analysis to calculate the LC50 value and its 95% confidence intervals.

The following diagram outlines the workflow for the leaf-dip bioassay.

Caption: Standardized workflow for determining acaricide efficacy using a leaf-dip bioassay.

Protocol: In Vitro Mitochondrial Respiration Assay

This assay measures the effect of a compound on the oxygen consumption rate of isolated mitochondria, providing insight into its impact on the electron transport chain.

-

Mitochondria Isolation: Mitochondria are isolated from a target mite species (or a model organism like rat liver) through differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at low speed to pellet nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the mitochondria.

-

Respirometry Setup: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is calibrated. The isolated mitochondria are suspended in a respiration medium within the instrument's chamber, which is equipped with an oxygen electrode.

-

Substrate Addition: Specific substrates for different complexes of the electron transport chain are added. For example, to measure Complex I-linked respiration, substrates like pyruvate, glutamate, and malate are added, along with ADP to stimulate oxidative phosphorylation.

-

Inhibitor Titration: After a stable baseline oxygen consumption rate is established, small aliquots of this compound (dissolved in a suitable solvent like DMSO) are titrated into the chamber. The oxygen consumption rate is monitored continuously.

-

Data Analysis: The decrease in oxygen consumption rate is plotted against the concentration of this compound to determine the inhibitory concentration (e.g., IC50), which is the concentration required to inhibit respiration by 50%. Known inhibitors (e.g., rotenone for Complex I) are used as positive controls.

Resistance and Synergism

Resistance to this compound has been reported in some mite populations. The mechanisms are not fully understood but are likely associated with enhanced metabolic detoxification by enzymes such as cytochrome P450 monooxygenases or glutathione S-transferases. Synergists that inhibit these enzymes can provide an indication of the involvement of metabolic resistance.

Conclusion

This compound exhibits a multi-site mode of action, with its primary acaricidal activity stemming from the disruption of the octopaminergic nervous system. A secondary, weaker effect on mitochondrial energy production may contribute to its overall toxicity. The lack of a defined IRAC classification underscores the unique aspects of its mechanism. The experimental protocols detailed herein provide a framework for the continued investigation of compounds with similar biochemical profiles and for the broader study of acaricide toxicology and resistance management.

Metabolic pathways of bromopropylate in mammalian systems

An In-depth Technical Guide on the Metabolic Pathways of Bromopropylate in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the acaricide this compound in mammalian systems. The information presented is collated from various toxicological and biochemical studies, with a focus on quantitative data, experimental methodologies, and the visualization of metabolic processes.

Overview of this compound Metabolism

This compound undergoes significant biotransformation in mammals, primarily through cleavage of the isopropyl ester linkage, followed by further metabolic steps.[1][2] The metabolism is characterized by a notable sex-dependent difference in excretion routes and metabolite profiles.[1][2] The liver is a primary site of metabolism, involving enzymes such as carboxylesterases and cytochrome P-450.[1][2][3]

Absorption, Distribution, and Excretion

Following oral administration in rats, this compound is readily absorbed. The primary route of elimination is through the feces, although a significant sex-dependent difference is observed, with females excreting a higher proportion in the urine compared to males.[1][2] Excretion is generally rapid and complete within 96 to 168 hours post-administration.[1][2]

Quantitative Excretion Data in Rats

The following table summarizes the excretion of radiolabeled this compound in Sprague-Dawley rats within 168 hours of a single oral dose.

| Sex | Dose Level (mg/kg bw) | Fecal Excretion (% of dose) | Urinary Excretion (% of dose) | Total Recovery (% of dose) |

| Male | 0.5 | 85.3 - 89.3 | 2.3 - 3.0 | >90 |

| Female | 0.5 | 52.5 - 63.7 | 21.8 - 28.7 | >90 |

| Male | 100 | 85.3 - 89.3 | 2.3 - 3.0 | >90 |

| Female | 100 | 52.5 - 63.7 | 21.8 - 28.7 | >90 |

Data sourced from toxicological evaluations.[1][2]

Tissue Distribution

Tissue residue levels of this compound and its metabolites are generally low 168 hours after administration.[1][2] The parent compound, this compound, is found to be the major component in fat tissue.[1] In contrast, the primary metabolite, 4,4'-dibromobenzilic acid, is the dominant compound found in the kidneys and lungs.[1]

Metabolic Pathways

The biotransformation of this compound initiates with the cleavage of the isopropyl ester, a reaction catalyzed by carboxylesterases.[2][3] This hydrolysis yields 4,4'-dibromobenzilic acid, the primary metabolite.[1][2] To a lesser extent, oxidation reactions targeting the phenyl ring and the isopropyl group also occur.[1] The 4,4'-dibromobenzilic acid can then undergo conjugation reactions, leading to the formation of various amino acid conjugates before excretion.[1]

Diagram of this compound Metabolic Pathway

Caption: Primary metabolic pathway of this compound in mammals.

Key Metabolites

Eight distinct metabolites have been identified in the urine and feces of rats, accounting for a significant portion of the administered dose.[1]

-

Parent Compound: this compound

-

Primary Metabolite: 4,4'-dibromobenzilic acid

-

Other Metabolites:

Experimental Protocols

The following section details the methodologies employed in key studies on this compound metabolism.

In Vivo Metabolism Study in Rats

This protocol describes a typical study to investigate the absorption, distribution, metabolism, and excretion of this compound in rats.

Objective: To determine the metabolic fate of this compound following oral administration.

Materials:

-

Sprague-Dawley rats (male and female)

-

[U-14C]phenyl this compound (radiolabeled)

-

Non-labeled this compound (>95% pure)

-

Metabolism cages for separate collection of urine and feces

-

Scintillation counter for radioactivity measurement

-

Chromatography equipment (e.g., HPLC, GC-MS) for metabolite identification

Procedure:

-

Animal Acclimation: Acclimate rats to metabolism cages for several days before dosing.

-

Dosing:

-

Single Low Dose: Administer a single oral gavage dose of 0.5 mg/kg bw of [U-14C]phenyl this compound.[1][2]

-

Single High Dose: Administer a single oral gavage dose of 100 mg/kg bw of [U-14C]phenyl this compound.[1][2]

-

Repeated Low Dose: Administer 14 consecutive daily oral doses of 0.5 mg/kg bw of non-labeled this compound, followed by a single oral dose of 0.5 mg/kg bw of [U-14C]phenyl this compound.[1]

-

-

Sample Collection: Collect urine and feces at regular intervals (e.g., 24, 48, 72, 96, 120, 144, and 168 hours) post-dosing.[1][2]

-

Tissue Collection: At the end of the collection period (168 hours), euthanize the animals and collect various tissues, including liver, kidney, lung, and fat.[1]

-

Analysis:

-

Radioactivity Measurement: Determine the total radioactivity in urine, feces, and tissue samples using a scintillation counter.

-

Metabolite Profiling: Pool urine and fecal samples for each group and analyze for metabolites using chromatographic techniques.

-

Metabolite Identification: Identify the structure of the metabolites using mass spectrometry.

-

Diagram of Experimental Workflow

Caption: General experimental workflow for a this compound metabolism study.

In Vitro Enzyme Assays

Objective: To identify the enzymes involved in this compound metabolism.

Materials:

-

Rat liver subcellular fractions (microsomes, cytosol)

-

This compound

-

Cofactors (e.g., NADPH for cytochrome P-450 reactions)

-

Enzyme inhibitors (e.g., diisopropyl phosphorofluoridate (DFP) to inhibit carboxylesterases)[3]

-

Analytical instrumentation (HPLC, LC-MS)

Procedure:

-

Preparation of Liver Fractions: Prepare microsomal and cytosolic fractions from rat liver homogenates by differential centrifugation.

-

Incubation: Incubate this compound with the liver fractions in the presence and absence of necessary cofactors.

-

Inhibitor Studies: In parallel experiments, pre-incubate the liver fractions with specific enzyme inhibitors before adding this compound.

-

Analysis: After incubation, stop the reaction and extract the parent compound and metabolites. Analyze the extracts by HPLC or LC-MS to determine the rate of metabolism and the profile of metabolites formed.

Conclusion

The metabolism of this compound in mammalian systems is a well-defined process primarily involving ester hydrolysis to 4,4'-dibromobenzilic acid, which is then subject to conjugation. The metabolic profile and excretion patterns show significant sex-dependent differences. The liver plays a central role in this biotransformation, with carboxylesterases and cytochrome P-450 being key enzymes. The rapid excretion and low tissue residues suggest a low potential for bioaccumulation of this compound and its primary metabolites. This comprehensive understanding of this compound's metabolic fate is crucial for accurate risk assessment and regulatory evaluation.

References

Degradation of Bromopropylate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopropylate, an acaricide previously used in agriculture, is known to undergo degradation in aqueous environments, particularly under alkaline conditions. Understanding the degradation pathway and the resulting products is crucial for environmental monitoring, toxicological assessment, and ensuring the stability of analytical standards. This technical guide provides an in-depth overview of the degradation of this compound in aqueous solutions, including its degradation products, kinetics, and detailed analytical methodologies for their identification and quantification.

Degradation Pathway of this compound

The primary degradation pathway of this compound in aqueous solutions is through hydrolysis of the ester linkage. This process is significantly influenced by pH, with the rate of degradation increasing in basic conditions. The degradation proceeds in a stepwise manner, leading to the formation of two main products: 4,4'-dibromobenzilic acid (BBA) and subsequently 4,4'-dibromobenzophenone (BBP).

The initial step involves the hydrolysis of the isopropyl ester of this compound to yield 4,4'-dibromobenzilic acid. This is followed by the decarboxylation of the unstable 4,4'-dibromobenzilic acid, which results in the formation of the more stable 4,4'-dibromobenzophenone.

Below is a diagram illustrating the degradation pathway of this compound.

Caption: Hydrolytic degradation pathway of this compound.

Quantitative Degradation Data

The degradation of this compound is pH-dependent. While stable in neutral and slightly acidic media, its degradation accelerates in alkaline solutions.

| pH | Half-life (t½) | Rate Constant (k) | Conditions | Reference |

| 9 | 34 days | Not Specified | Aqueous media | [1] |

Experimental Protocols

Accurate monitoring of this compound and its degradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Stability-Indicating HPLC Method

A stability-indicating HPLC method allows for the separation and quantification of the parent compound from its degradation products.

Experimental Workflow:

Caption: General workflow for HPLC analysis.

Detailed HPLC Parameters (Composite Method):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. A typical starting point could be a gradient of 50:50 (v/v) acetonitrile:water, increasing the acetonitrile concentration over time to elute the more nonpolar compounds. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at a wavelength of 230 nm.

-

Column Temperature: 30 °C.

GC-MS Method for Confirmation and Quantification

GC-MS provides high selectivity and sensitivity for the identification and quantification of this compound and its degradation products.

Experimental Workflow:

Caption: General workflow for GC-MS analysis.

Detailed GC-MS Parameters (Composite Method):

-

Column: A non-polar or semi-polar capillary column is suitable, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: Splitless injection at 250 °C.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Note on Derivatization: For the analysis of 4,4'-dibromobenzilic acid by GC-MS, derivatization may be necessary to improve its volatility and chromatographic behavior. This can be achieved by converting the carboxylic acid group to a more volatile ester or silyl ether derivative.

Conclusion

The degradation of this compound in aqueous solutions is a critical process to consider for environmental and analytical purposes. The primary pathway involves pH-dependent hydrolysis leading to the formation of 4,4'-dibromobenzilic acid and 4,4'-dibromobenzophenone. The detailed HPLC and GC-MS methodologies provided in this guide offer robust approaches for the monitoring and quantification of this compound and its degradation products, enabling accurate assessment of its stability and environmental fate. Researchers and scientists are encouraged to adapt and validate these methods for their specific applications.

References

Environmental Fate and Persistence of Bromopropylate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopropylate is an acaricide previously utilized for the control of mite pests on various fruit crops. Understanding its behavior in the soil is crucial for assessing its environmental risk, including its potential for persistence, mobility, and the formation of breakdown products. This technical guide provides a comprehensive overview of the environmental fate and persistence of this compound in soil, summarizing key quantitative data, outlining typical experimental protocols, and visualizing important processes.

Data on the Environmental Fate of this compound in Soil

The persistence and mobility of this compound in soil are influenced by various factors, including soil type, organic matter content, and microbial activity. The following tables summarize the available quantitative data on its degradation and adsorption characteristics.

Table 1: Soil Degradation Half-Life (DT50) of this compound

| Soil Type | Organic Matter Content | Half-Life (DT50) | Reference |

| Sandy Soil | Not Specified | ~60 days | (Kahrs, 1969e, 1970, 1971) |

| Silt Loam | Not Specified | ~30 days | (Kahrs, 1969e, 1970, 1971) |

| Lakeland Sandy Soil | Higher | 2.5 - 12 weeks | (Wheeler WB et al., 1973)[1] |

| Leon Sandy Soil | Lower | 4 - 13 weeks | (Wheeler WB et al., 1973)[1] |

Table 2: Soil Adsorption and Mobility of this compound

| Parameter | Value | Implication for Mobility | Reference |

| Estimated Koc | 21,000 | Immobile | (HSDB)[1] |

| Leaching Potential | Low | Not expected to leach into groundwater | [2] |

| Observation | Slowly leached in the top 10 cm of soil |

Degradation in Soil

This compound is known to degrade in the soil, primarily through microbial processes. The rate of degradation is influenced by soil properties, with faster degradation observed in soils with higher organic matter content.

Degradation Pathway

The primary degradation pathway of this compound in soil involves the cleavage of the ester linkage. Studies have shown that up to 95% of the residues extracted from soil 40 days after treatment consist of the unchanged parent compound. The major identified metabolite in soil is 4,4'-dibromobenzilic acid. Other potential metabolites, such as 4,4'-dibromobenzohydrol and 4,4'-dibromobenzophenone, were not detected in soil samples.

Experimental Protocols

Soil Degradation Study Workflow

A laboratory soil degradation study for a compound like this compound would typically follow the workflow outlined below. The objective is to determine the rate of degradation and identify major metabolites under controlled conditions.

Methodology Details:

-

Soil: A representative agricultural soil would be collected, sieved to remove large debris, and characterized for its physicochemical properties, including pH, organic matter content, and texture (e.g., sandy loam, clay).

-

Application: A solution of this compound, often radiolabeled (e.g., with ¹⁴C), is applied to the soil at a rate relevant to agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of several weeks to months.

-

Sampling and Analysis: Soil samples are taken at regular intervals. The concentrations of this compound and its degradation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Soil Adsorption/Desorption Study

To assess the mobility of this compound in soil, adsorption/desorption studies are conducted. A common method is the batch equilibrium method.

Methodology Details:

-

Soil and Solution Preparation: A known mass of soil is mixed with an aqueous solution containing a known concentration of this compound.

-

Equilibration: The soil-solution slurry is agitated for a specific period (e.g., 24-48 hours) to reach equilibrium.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Koc Calculation: The soil-water partition coefficient (Kd) is determined, and then normalized to the organic carbon content of the soil to obtain the organic carbon-normalized adsorption coefficient (Koc).

Factors Influencing Environmental Fate

The environmental fate of this compound in soil is a complex process governed by the interplay of several factors. These include the physicochemical properties of the compound itself, the characteristics of the soil, and environmental conditions.

Conclusion

The available data indicates that this compound exhibits moderate persistence in soil, with a half-life ranging from approximately 30 to over 80 days, depending on soil type. Its strong adsorption to soil particles, reflected in a high estimated Koc value, suggests a low potential for leaching into groundwater. The primary degradation product identified in soil is 4,4'-dibromobenzilic acid. While detailed historical experimental protocols are scarce, standardized methodologies for pesticide fate studies provide a framework for understanding how the environmental behavior of this compound is assessed. This information is critical for environmental risk assessment and the development of safer alternatives.

References

Methodological & Application

Application Note: Determination of Bromopropylate Residues by Gas Chromatography

Introduction

Bromopropylate is a widely used acaricide for controlling mites on various crops. Due to its potential persistence, monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. This application note details a robust and sensitive method for the determination of this compound residues in various matrices using gas chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometric (MS) detector. While GC-ECD offers high sensitivity to halogenated compounds like this compound, GC-MS/MS is recommended for higher selectivity and confirmation, especially in complex matrices, to avoid potential interferences.[1][2]

Principle

The method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography. The choice of detector influences the sensitivity and selectivity of the analysis, with mass spectrometry providing more definitive identification.[1][2]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Grapes

This protocol is adapted from a method developed for the analysis of this compound in grapes.[1][2]

-

Homogenization: Weigh 10 g of a representative sample of homogenized grapes into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of dichloromethane and 10 mL of diethyl ether to the centrifuge tube.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Evaporation: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of hexane for GC analysis.

2. Sample Preparation: QuEChERS-based Extraction for General Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach suitable for a wide range of food matrices.

-

Homogenization and Hydration: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water for hydration and vortex for 10-50 minutes.

-

Extraction and Partitioning:

-

Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for another minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE):

-

Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation: Transfer the cleaned supernatant to a new vial for GC analysis.

3. Sample Preparation: Solid-Phase Extraction (SPE) for Honey

This protocol is suitable for cleaning up honey samples before GC analysis.[3][4]

-

Dissolution: Dissolve a known amount of honey in water.[3]

-

SPE Cleanup:

-

Condition an SPE cartridge (e.g., C18) with an appropriate solvent.

-

Load the dissolved honey sample onto the cartridge.

-

Wash the cartridge to remove sugars and other polar interferences.

-

Elute the this compound with a suitable organic solvent.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of solvent for GC analysis.

4. Gas Chromatography Conditions

The following are general GC conditions that can be adapted based on the specific instrument and column used.

| Parameter | GC-ECD[1][2] | GC-MS/MS[5][6] |

| Column | DB-1, 30 m x 0.25 mm, 0.25 µm | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Injector Temp. | 250 °C | 280 °C |

| Carrier Gas | Nitrogen or Helium | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min | 70°C (2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, then to 280°C at 8°C/min, hold for 10 min[7] |

| Detector Temp. | 300 °C | N/A |

| MS Source Temp. | N/A | 230 °C |

| MS Quad Temp. | N/A | 150 °C |

| Acquisition Mode | N/A | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: Method Validation Data for this compound Analysis

| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Grapes | GC-ECD | 0.04 | N/A | N/A | [1][2] |

| Grapes | GC-MSD | 0.06 | N/A | N/A | [1][2] |

| Green Jujubes | GC-MS/MS | 0.01 | 75.8 - 103.6 | 1.7 - 9.3 | [6] |

| Honey | GC-ECD | 0.02 | N/A | N/A | [3] |

| Royal Jelly | GC-MS | 0.3 - 9.2 (µg/kg) | 93 - 118 | < 11 | [8] |

| Propolis | GC-MS | 0.3 - 9.2 (µg/kg) | 93 - 118 | < 11 | [8] |

| Fruits & Veg. | GC-MS/MS | 0.002 | >80 | <10 | [1] |

LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Visualizations

Caption: Experimental workflow for this compound residue analysis.

Caption: Logical relationship for detector selection in this compound analysis.

References

Sample preparation for bromopropylate analysis in honey and beeswax

Introduction

Bromopropylate is a lipophilic acaricide that has been used by beekeepers to control the Varroa mite.[1] Due to its persistence and potential to accumulate in hive products, regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for this compound in honey to ensure consumer safety.[2] The analysis of this compound residues in complex matrices like honey and beeswax presents analytical challenges due to the low concentration of the analyte and the presence of interfering substances. This application note provides detailed protocols for the sample preparation of honey and beeswax for the determination of this compound residues using chromatographic techniques. The methods described include liquid-liquid extraction, solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Overview of Analytical Methods

The determination of this compound in honey and beeswax typically involves extraction of the analyte from the matrix, a clean-up step to remove interfering compounds, and subsequent analysis by gas chromatography (GC) or liquid chromatography (LC). Gas chromatography with an electron capture detector (GC-ECD) is a common technique due to its high sensitivity to halogenated compounds like this compound.[3][4] Gas chromatography coupled with mass spectrometry (GC-MS) provides higher selectivity and confirmation of the analyte's identity.[5][6] High-performance liquid chromatography (HPLC) coupled with a photodiode array detector or mass spectrometry (LC-MS) can also be employed.[2]

Quantitative Data Summary

The following tables summarize the performance data for various sample preparation methods for the analysis of this compound in honey and beeswax.

Table 1: Performance Data for this compound Analysis in Honey

| Method | Spiking Level (µg/kg) | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| Reversed-Phase Extraction | 400 | 99.6 | 2.5 (absolute pg) | Not Reported | [4] |

| Dissolution and Column Cleanup | Not Reported | Not Reported | 20 | Not Reported | [3] |

| Acetonitrile Extraction | 50 | 67-88 | < 0.2 (ng injected) | < 1.8 (ng injected) | [2] |

| QuEChERS | Not Reported | 71-119 | 3-6 | Not Reported | [7] |

| Fumigation Study | Not Reported | Not Reported | 1 | Not Reported | [8] |

Table 2: Performance Data for this compound Analysis in Beeswax

| Method | Spiking Level (mg/kg) | Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |

| Hexane Extraction | 0.05-20 | 78-93 | 0.04 | Not Reported | [1] |

| Liquid-Liquid Extraction & SPE | 0.5 and 5 | ~100 | Not Reported | Not Reported | [9] |

| Solvent Extraction with Acetonitrile | Not Reported | 90-108 | Not Reported | 0.005-0.01 | [6] |

| Fumigation Study | Not Reported | Not Reported | 0.3 | Not Reported | [8] |

Experimental Protocols

Protocol 1: Sample Preparation of Honey using Reversed-Phase Extraction

This protocol is based on the method described by van Rillaer & Beernaert (1989).[4]

Materials:

-

Honey sample

-

Octadecyl (C18) sorbent

-

Solvents for elution (not specified in abstract)

-

Fused silica capillary column (CP Sil 5 CB) for GC-ECD analysis

Procedure:

-

Accurately weigh a representative sample of honey.

-

Dissolve the honey sample in water.

-

Perform a reversed-phase extraction using an octadecyl sorbent.

-

Elute the this compound from the sorbent.

-

Analyze the eluate by gas chromatography with electron-capture detection (GC-ECD).

Protocol 2: Sample Preparation of Beeswax using Liquid-Liquid Extraction and Solid-Phase Extraction

This protocol is based on the method described for the analysis of lipophilic pesticides in beeswax.[9]

Materials:

-

Beeswax sample

-

Acetonitrile

-

Polymeric SPE cartridges

-

ODS (C18) SPE cartridges (for non-bleached beeswax)

-

Solvents for elution

Procedure:

-

Accurately weigh 1 g of the beeswax sample.

-

Perform a liquid-liquid extraction with acetonitrile.

-

For bleached beeswax, proceed directly to the polymeric SPE cartridge cleanup.

-

For non-bleached beeswax, first, perform a cleanup step using an ODS (C18) cartridge, followed by the polymeric cartridge.

-

Elute the this compound from the SPE cartridge.

-

Analyze the eluate by gas chromatography-electron-capture detection (GC-ECD). A matrix-matched calibration is recommended for accurate quantification.

Protocol 3: Modified QuEChERS Method for Honey

This protocol is a general representation of a modified QuEChERS method for honey, as several variations exist.[7][10][11][12]

Materials:

-

Honey sample (5 g)

-

Water (10 mL)

-

Acetonitrile (10 mL)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, MgSO₄)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 5 g of honey into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to dissolve the honey.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and then centrifuge.

-

Take an aliquot of the acetonitrile supernatant and transfer it to a 15 mL d-SPE tube.

-

Vortex for 30 seconds and then centrifuge.

-

The cleaned-up extract is then ready for analysis by GC-MS or LC-MS/MS.

Workflow Diagrams

Caption: General workflows for honey and beeswax sample preparation.

Conclusion

The selection of an appropriate sample preparation method for the analysis of this compound in honey and beeswax depends on the specific laboratory capabilities, desired sensitivity, and the nature of the samples. For honey, modified QuEChERS methods offer a rapid and effective approach, while for the more complex beeswax matrix, a combination of liquid-liquid extraction and solid-phase extraction is often necessary to achieve adequate cleanup. The protocols and performance data presented in this application note provide a valuable resource for researchers and analytical chemists involved in the monitoring of pesticide residues in bee products.

References

- 1. Long‐term monitoring of lipophilic acaricide residues in commercial Swiss beeswax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of residual this compound and coumaphos in honey and honeycomb by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. Multiresidue determination of pesticide residues in honey by modified QuEChERS method and gas chromatography with electron capture detection – ScienceOpen [scienceopen.com]

- 8. dcapub.au.dk [dcapub.au.dk]

- 9. Liquid-liquid extraction followed by solid-phase extraction for the determination of lipophilic pesticides in beeswax by gas chromatography-electron-capture detection and matrix-matched calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bromopropylate in Varroa destructor Control

Disclaimer: Bromopropylate is an organochlorine acaricide that is no longer authorized for use in apiculture in many regions, including the European Union (banned since 2010), due to significant concerns regarding its persistence and accumulation in beeswax.[1] Its use is also restricted in other areas, such as the United States.[1] These notes are intended for researchers, scientists, and drug development professionals for informational and historical research purposes only and do not constitute a recommendation for use.

Overview and Mechanism of Action

This compound (isopropyl 4,4'-dibromobenzilate) is a non-systemic acaricide with contact action.[2][3] It was historically marketed under the trade name Folbex VA as a fumigant strip for the control of the parasitic mite Varroa destructor in honey bee (Apis mellifera) colonies.[3][4]

Mechanism of Action: this compound belongs to the diphenylcarbinol class of acaricides. Recent research has elucidated its mode of action as a mite-specific agonist of the glutamate-gated chloride channel (GluCl).[5] Upon binding, it induces persistent currents, effectively locking the channel open.[5] This leads to an influx of chloride ions into the nerve cells, causing hyperpolarization, which inhibits nerve signaling, leading to paralysis and death of the mite.[5][6] This target site is distinct from that of DDT-type compounds which act on voltage-gated sodium channels.[5][7] The selectivity of this compound for mites over insects like honey bees is attributed to differences in the target GluCl receptor.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. [Field trials to control the bee tick Varroa jacobsoni with Folbex-VA-NEU and biotechnical measures on a bee farm in Tunisia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Folbex VA [dave-cushman.net]

- 4. Acute oral and contact toxicity of new ethyl-carbamates on the mortality and acetylcholinesterase activity of honey bee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. bobsbeekeeping.com.au [bobsbeekeeping.com.au]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Efficacy of Bromopropylate Against the Two-Spotted Spider Mite, Tetranychus urticae, on Agricultural Crops: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the efficacy of bromopropylate, a non-systemic acaricide, against the two-spotted spider mite, Tetranychus urticae, a significant pest in numerous agricultural systems. These notes include a summary of quantitative efficacy data, detailed experimental protocols for laboratory and field evaluation, and a visualization of the acaricide's mode of action.

Introduction

This compound is a contact acaricide with long residual activity, effective against all life stages of tetranychid mites, including eggs, nymphs, and adults.[1] Its primary mode of action is the inhibition of oxidative phosphorylation, leading to the disruption of ATP formation and subsequent mortality.[1][2] This document synthesizes available data to guide researchers in the application and evaluation of this compound for the management of T. urticae.

Quantitative Efficacy Data

The following tables summarize the lethal and sublethal effects of this compound on Tetranychus urticae as reported in various studies.

Table 1: Lethal Concentrations (LC) of this compound against Tetranychus urticae

| Life Stage | LC50 (µg a.i./mL) | LC90 (µg a.i./mL) | Exposure Time | Reference |

| Adult Females | 35.83 | Not Reported | Not Specified | [3] |

| Adult Females | 8.95 | Not Reported | Not Specified | [4][5] |

Table 2: Sublethal Effects of this compound on Tetranychus urticae Life Table Parameters

| Parameter | Treatment (LC30) | Control | Reference |

| Intrinsic Rate of Natural Increase (r) (female offspring/female/day) | 0.045 | 0.21 | [3] |

| Net Reproductive Rate (R0) (offspring/individual) | 1.78 | 17.15 | [3] |

| Mean Fecundity (eggs/female) | 6.52 | 41.2 | [5] |

Table 3: Field Efficacy of this compound (Neoron® 25% EC) against Tetranychus urticae on Cucumber in Greenhouses

| Application Rate (ppm) | Efficacy (%) after 3 days | Efficacy (%) after 7 days | Efficacy (%) after 14 days | Efficacy (%) after 21 days |

| 1500 | >72% (after 14 days for all treatments) |

Note: Specific daily efficacy data for this compound alone was not detailed in the provided summary. The study indicated that all treatments, including this compound, showed over 72% efficacy after 14 days.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future research.

Protocol 1: Laboratory Bioassay for Acute Toxicity (Leaf-Dip Method)

This protocol is adapted from methodologies used to determine the lethal concentrations (LC) of acaricides.

1. Mite Rearing:

- Establish and maintain a healthy, susceptible colony of Tetranychus urticae on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) in a controlled environment (25 ± 2°C, 65 ± 5% relative humidity, 16:8 h L:D photoperiod).

- Ensure a continuous supply of healthy, uninfested host plants for mite colony maintenance and experiments.

2. Preparation of this compound Solutions:

- Prepare a stock solution of this compound (analytical grade) in an appropriate solvent (e.g., acetone).

- Create a series of five to seven serial dilutions with distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%) to achieve a range of concentrations expected to cause between 10% and 90% mortality.

- A control solution of distilled water and surfactant should also be prepared.

3. Bioassay Procedure:

- Excise leaf discs (approximately 3-4 cm in diameter) from untreated, healthy host plants.

- Individually dip each leaf disc into a designated this compound dilution or the control solution for 5-10 seconds with gentle agitation.

- Allow the leaf discs to air dry completely on a clean, non-absorbent surface.

- Place each dried leaf disc, abaxial side up, on a moistened cotton pad or agar in a Petri dish to maintain turgor.

- Using a fine camel-hair brush, transfer 20-30 adult female mites of uniform age onto each leaf disc.

- Seal the Petri dishes with a ventilated lid to prevent mite escape.

- Incubate the Petri dishes under the same controlled conditions as the mite rearing.

4. Data Collection and Analysis:

- Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with a fine brush.

- Record the number of dead and live mites for each concentration and the control.

- Correct mortality data using Abbott's formula if control mortality is between 5% and 20%.

- Perform probit analysis to determine the LC50 and LC90 values, along with their 95% confidence limits.

Protocol 2: Field Trial for Efficacy Evaluation

This protocol outlines a standard procedure for conducting field trials to assess the efficacy of this compound under real-world conditions.

1. Experimental Design:

- Select a crop known to be susceptible to Tetranychus urticae infestation (e.g., cotton, citrus, cucumber).

- Employ a randomized complete block design (RCBD) with a minimum of four replications for each treatment.